2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Overview
Description
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one, or 2M7D6D5H-PP for short, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material for the synthesis of a variety of other compounds, as well as a component of drug delivery systems.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
The compound is used as an inhibitor for ATR kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . This makes it an attractive anticancer drug target based on synthetic lethality .
Methods of Application or Experimental Procedures
A series of fused pyrimidine derivatives were designed, synthesized, and evaluated as ATR inhibitors . The specific methods of synthesis and evaluation are not provided in the available information .
Results or Outcomes
The compound showed strong monotherapy efficacy in ataxia-telangiectasia mutated (ATM) kinase-deficient tumor cells LoVo, SW620, OVCAR-3 cell lines . More importantly, the combination of this compound with AZD-1390, cisplatin, oxaliplatin, and olaparib respectively resulted in synergistic activity against HT-29, HCT116, A549, MCF-7, MDA-MB-231 cells .
2. Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor
Specific Scientific Field
This application is in the field of Neuroscience and Pharmacology .
Summary of the Application
The compound is used as an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the available information .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available information .
properties
IUPAC Name |
2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRYLXDGPTZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)OC)C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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